Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Brand Name: Vulcanchem
CAS No.: 1250991-27-5
VCID: VC2092991
InChI: InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-9-4-8(13)5-10(14)7-16-6-9/h8-10H,4-7,13H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1C2CC(CC1COC2)N
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol

Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

CAS No.: 1250991-27-5

Cat. No.: VC2092991

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate - 1250991-27-5

Specification

CAS No. 1250991-27-5
Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
IUPAC Name tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Standard InChI InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-9-4-8(13)5-10(14)7-16-6-9/h8-10H,4-7,13H2,1-3H3
Standard InChI Key PEAPNBGPRYMRNJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2CC(CC1COC2)N
Canonical SMILES CC(C)(C)OC(=O)N1C2CC(CC1COC2)N

Introduction

Chemical Structure and Properties

Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is characterized by its bicyclic framework incorporating both oxygen and nitrogen atoms. The compound belongs to the heterocyclic building blocks family, making it valuable for organic synthesis applications. The molecular structure features a tert-butoxycarbonyl protecting group (Boc) attached to one of the nitrogen atoms in the bicyclic system, while an amino group is positioned at the 7-position of the bicyclo[3.3.1]nonane backbone.

The compound has been assigned multiple CAS numbers, including 1250991-27-5 and 1820966-00-4, which may represent different stereoisomers or configurations of the same basic structure . It possesses the molecular formula C12H22N2O3 with a molecular weight of 242.31 g/mol . The presence of both the amino group and the Boc-protected nitrogen provides multiple sites for potential functionalization, enhancing its utility in synthetic chemistry.

Physicochemical Properties

The physicochemical properties of tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate have been determined through both experimental measurements and predictive modeling. These properties provide important insights into the compound's behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

PropertyValueMethod
Molecular FormulaC12H22N2O3Determined
Molecular Weight242.31 g/molCalculated
Boiling Point342.2±42.0 °CPredicted
Density1.113±0.06 g/cm³Predicted
pKa9.63±0.20Predicted

The relatively high boiling point (342.2±42.0 °C) suggests strong intermolecular forces, likely due to hydrogen bonding capabilities of the amino group . The predicted pKa value of 9.63±0.20 indicates that the compound would be protonated under physiological conditions, which may influence its interactions with biological targets . These physicochemical properties contribute to the compound's solubility profile and membrane permeability, factors that significantly impact its potential pharmaceutical applications.

Stereochemistry and Structural Variants

Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate can exist in different stereochemical configurations, which influences its three-dimensional structure and potentially its biological activity. The exo configuration is specifically mentioned in product listings, indicating the spatial orientation of the amino group relative to the bicyclic framework .

Patent literature indicates that this compound has been utilized as an intermediate in the synthesis of more complex structures, particularly those targeting 5-HT3 receptors . One referenced synthetic procedure mentions: "After the reaction solution was stirred at RT for 15 min, (1R,5S,7S)-tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate..." suggesting its incorporation into larger molecular structures through reaction with its amino group .

Typical purification methods for this type of compound would include column chromatography, recrystallization, or other standard techniques for isolating organic compounds with high purity. Commercial sources indicate availability at ≥97% purity, suggesting established purification protocols .

Applications in Pharmaceutical Research

Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate has demonstrated significant utility in pharmaceutical research, particularly in the development of compounds targeting specific receptor systems. The most notable application documented in the search results is its role in the synthesis of 5-HT3 receptor antagonists .

Role in 5-HT3 Receptor Antagonist Development

The 5-HT3 (serotonin) receptor is an important target for medications treating various conditions including chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and certain psychiatric disorders. Patent literature explicitly mentions the use of tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate in the synthesis of novel compounds designed to antagonize this receptor .

The bicyclic structure of this compound appears to provide a useful scaffold for the development of molecules that can effectively bind to and modulate the activity of 5-HT3 receptors. The amino group at the 7-position likely serves as a key point for further functionalization and incorporation into more complex structures with enhanced receptor binding properties.

Broader Applications as a Building Block

Beyond its specific use in 5-HT3 receptor antagonist development, the compound's classification as a heterocyclic building block suggests broader applications in medicinal chemistry . The presence of both the amino group and the protected nitrogen provides multiple opportunities for chemical modifications, allowing its incorporation into diverse molecular frameworks.

The bicyclic structure with incorporated oxygen and nitrogen atoms creates a rigid three-dimensional scaffold that can serve as a conformationally restricted template for drug design. Such rigid structures often contribute to improved selectivity for biological targets by limiting the possible conformations a molecule can adopt.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, suggesting related chemical properties and potential biological activities. These structural analogs provide insights into the importance of specific functional groups and their spatial arrangements.

Table 2: Comparison of Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate with Related Compounds

CompoundCAS NumberStructural Features
Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate1250991-27-5/1820966-00-4Amino group at 7-position, Boc-protected nitrogen
(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acidNot specified in search resultsCarboxylic acid instead of amino group at 7-position
3-[(Tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acidNot specified in search resultsDifferent arrangement of heteroatoms, carboxylic acid group

The comparison of these related structures suggests that modifications at the 7-position (amino versus carboxylic acid) and alterations in the heteroatom arrangement within the bicyclic system could significantly impact chemical reactivity and biological activity. Such structural variations provide valuable insights for medicinal chemists designing targeted compounds with optimized properties.

Current Research and Future Perspectives

Current research involving tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate appears focused primarily on its utility as a synthetic building block in medicinal chemistry, particularly for developing 5-HT3 receptor antagonists . The compound's unique structural features make it a valuable intermediate for creating complex molecular architectures with potential therapeutic applications.

Future research directions may include:

  • Exploration of additional modifications at the amino group to develop novel bioactive compounds

  • Investigation of alternative stereochemical configurations and their impact on biological activity

  • Application of the bicyclic scaffold in targeting other receptor systems beyond 5-HT3

  • Development of more efficient synthetic routes to access this compound and its derivatives

The continued interest in heterocyclic building blocks for drug discovery suggests that compounds like tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate will remain relevant in pharmaceutical research, providing valuable templates for the creation of new therapeutic agents.

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